2-(3-Fluorobenzoyl)-3-methylpyridine
Overview
Description
2-(3-Fluorobenzoyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a fluorobenzoyl group attached to the second position of a 3-methylpyridine ring. The presence of the fluorine atom in the benzoyl group can significantly influence the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorobenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 3-fluorobenzoyl chloride. This reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-Methylpyridine+3-Fluorobenzoyl chloride→this compound+HCl
The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorobenzoyl)-3-methylpyridine can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The fluorobenzoyl group can participate in EAS reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The fluorine atom in the benzoyl group can be substituted by nucleophiles under appropriate conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nitrating agents (e.g., HNO3/H2SO4).
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
EAS Reactions: Substituted derivatives of this compound, depending on the electrophile used.
Nucleophilic Substitution: Compounds where the fluorine atom is replaced by the nucleophile.
Reduction: 2-(3-Fluorobenzyl)-3-methylpyridine, where the carbonyl group is reduced to a hydroxyl group.
Scientific Research Applications
2-(3-Fluorobenzoyl)-3-methylpyridine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluorobenzoyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity for its target, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzoyl chloride: A precursor in the synthesis of 2-(3-Fluorobenzoyl)-3-methylpyridine.
3-Fluorobenzoic acid: Another fluorinated benzoyl compound with different reactivity and applications.
3-Fluorobenzyl alcohol: A reduced form of 3-fluorobenzoyl derivatives.
Uniqueness
This compound is unique due to the combination of the fluorobenzoyl group and the 3-methylpyridine ring. This structural arrangement can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(3-fluorophenyl)-(3-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-4-3-7-15-12(9)13(16)10-5-2-6-11(14)8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKSHHTHAOEBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240954 | |
Record name | (3-Fluorophenyl)(3-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001240954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-05-6 | |
Record name | (3-Fluorophenyl)(3-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluorophenyl)(3-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001240954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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